molecular formula C3H9O3P B14688719 Monomethyl ethylphosphonate CAS No. 34637-92-8

Monomethyl ethylphosphonate

Cat. No.: B14688719
CAS No.: 34637-92-8
M. Wt: 124.08 g/mol
InChI Key: SMNZHEHSKZSQLM-UHFFFAOYSA-N
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Description

Monomethyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Monomethyl ethylphosphonate can be synthesized through various methods. One common approach involves the reaction of ethylphosphonic dichloride with methanol under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure optimal yield. Another method involves the hydrolysis of phosphonate esters, which can be achieved under both acidic and basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high purity and yield, making the process efficient and cost-effective.

Chemical Reactions Analysis

Hydrolysis and Stability

Monomethyl ethylphosphonate undergoes pH-dependent hydrolysis to yield ethylphosphonic acid and methanol . Data from analogous phosphonates (e.g., dimethyl phosphonate) suggest:

pHHalf-Life (Hours)Primary Products
4~470Ethylphosphonic acid, Methanol
7~3Rapid decomposition
9<0.3Complete hydrolysis

Mechanism: Base-catalyzed nucleophilic attack on the phosphorus center accelerates cleavage of the P–O bond3.

Enzymatic Degradation

FAD-Dependent Oxidoreductases (e.g., PbfC, PbfD1, PbfD2) catalyze oxidative cleavage of this compound analogs (e.g., M₁AEP):

  • Reaction :

Monomethyl ethylphosphonateEnzymePhosphonoacetate (PAA)+Methylamine\text{this compound} \xrightarrow{\text{Enzyme}} \text{Phosphonoacetate (PAA)} + \text{Methylamine}

  • Evidence : NMR studies confirm methylamine and PAA as products4.

  • Efficiency : Enzymes exhibit substrate specificity, with PbfD1 showing higher activity toward ethyl-substituted phosphonates4.

Thermal Decomposition

At elevated temperatures (>160°C), this compound decomposes via radical pathways , releasing:

  • Phosphorus oxides (POₓ)

  • Ethylene

  • Methanol

Applications: This reactivity underpins its use as a flame retardant, though decomposition kinetics remain understudied1.

Environmental Fate

In aquatic systems, this compound partitions into water (log Kₒw = -1.2) and undergoes:

  • Photodegradation : Solar irradiation accelerates breakdown via hydroxyl radical attack (half-life ≈2.9 hours in air)3.

  • Adsorption : Binds to iron (hydr)oxide surfaces (e.g., goethite) via hydrogen bonding, moderating bioavailability5.

Scientific Research Applications

Monomethyl ethylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which monomethyl ethylphosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl ethylphosphonate
  • Methylphosphonic acid

Uniqueness

Monomethyl ethylphosphonate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .

Properties

CAS No.

34637-92-8

Molecular Formula

C3H9O3P

Molecular Weight

124.08 g/mol

IUPAC Name

ethyl(methoxy)phosphinic acid

InChI

InChI=1S/C3H9O3P/c1-3-7(4,5)6-2/h3H2,1-2H3,(H,4,5)

InChI Key

SMNZHEHSKZSQLM-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(O)OC

Origin of Product

United States

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